molecular formula C11H13N3O B1618845 3-(2-methyl-1H-benzimidazol-1-yl)propanamide CAS No. 40508-01-8

3-(2-methyl-1H-benzimidazol-1-yl)propanamide

货号: B1618845
CAS 编号: 40508-01-8
分子量: 203.24 g/mol
InChI 键: HZTUIHZIQKFSIL-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

3-(2-methyl-1H-benzimidazol-1-yl)propanamide is a benzimidazole derivative featuring a propanamide linker attached to the 1-position of the benzimidazole ring, with a methyl substituent at the 2-position. The benzimidazole core is a privileged scaffold in medicinal chemistry due to its ability to engage in hydrogen bonding and π-π interactions, making it relevant for drug discovery . The methyl group at the 2-position introduces steric and electronic effects that may modulate binding affinity and metabolic stability.

属性

IUPAC Name

3-(2-methylbenzimidazol-1-yl)propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3O/c1-8-13-9-4-2-3-5-10(9)14(8)7-6-11(12)15/h2-5H,6-7H2,1H3,(H2,12,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZTUIHZIQKFSIL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2N1CCC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60280104
Record name 1h-benzimidazole-1-propanamide, 2-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60280104
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

40508-01-8
Record name NSC15509
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=15509
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1h-benzimidazole-1-propanamide, 2-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60280104
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(2-methyl-1H-1,3-benzodiazol-1-yl)propanamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

准备方法

Core Benzimidazole Synthesis

The benzimidazole core is typically synthesized via condensation of o-phenylenediamine with formic acid or its equivalents under reflux conditions. This step forms the benzimidazole scaffold, which is then functionalized further.

  • Typical Reaction:
    o-Phenylenediamine + formic acid → 2-methyl-1H-benzimidazole (under reflux)
  • Conditions:
    Reflux in polar solvents such as DMF or ethanol, temperature around 90–100°C, reaction time 7–12 hours
  • Purification:
    Recrystallization from ethanol or column chromatography on silica gel to achieve >95% purity.

Introduction of the Propanamide Side Chain

The propanamide moiety is introduced by coupling the benzimidazole intermediate with appropriate propanamide derivatives or via amidation of benzimidazole propionic acid derivatives.

  • Method A: Amidation via Acyl Chloride Intermediate
    Benzimidazole propionic acid is first converted to its acyl chloride using oxalyl chloride in the presence of catalytic DMF in dichloromethane (DCM), followed by reaction with ammonia or amine to yield the propanamide derivative.

    • Reaction conditions: Ice bath for acyl chloride formation, reflux for amidation, stirring at room temperature for 24 h.
    • Yield: Typically around 60–70% after purification.
  • Method B: Coupling with Acrylamide or Propanamide Derivatives
    Activated benzimidazole intermediates are reacted with acrylamide or propanamide derivatives in polar aprotic solvents like DMF at ~373 K. Reaction times range from 7 to 12 hours with stoichiometric ratios optimized (1:1.2 benzimidazole to acrylamide) to minimize side products. Purification is done by column chromatography or recrystallization.

Methyl Group Introduction at the 2-Position

The methyl substituent at the 2-position of benzimidazole can be introduced either during the initial condensation step (using formic acid or methyl formate derivatives) or via methylation of the benzimidazole core using methylating agents under controlled conditions.

  • Typical approach:
    Using formic acid in the condensation step leads to 2-methyl substitution inherently. Alternative methylation methods are less common due to possible side reactions.

Industrial and Large-Scale Synthesis Considerations

  • Large-scale synthesis often employs automated reactors and continuous flow systems to enhance yield and purity.
  • Purification steps include recrystallization and chromatographic techniques to ensure >95% purity.
  • Reaction parameters such as temperature, stoichiometry, and reaction time are carefully optimized to reduce side products and improve yield.

Analytical Validation of the Prepared Compound

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR confirm the chemical structure, with aromatic protons appearing between δ 7.2–8.1 ppm and methyl protons near δ 2.5 ppm.
  • Mass Spectrometry (MS): High-resolution MS verifies the molecular weight (calculated [M+H]+ ~245.12).
  • X-ray Crystallography: Used when single crystals are available to confirm absolute configuration and molecular conformation.

Summary Table of Preparation Methods

Step Reagents/Conditions Solvent Temperature Time Yield (%) Purification Method Notes
Benzimidazole core formation o-Phenylenediamine + formic acid DMF / Ethanol Reflux (~90-100°C) 7-12 hours 70-85 Recrystallization / Chromatography Forms 2-methyl benzimidazole core
Acyl chloride formation Benzimidazole propionic acid + oxalyl chloride + DMF catalyst DCM 0°C (ice bath) 1 hour N/A Used crude immediately Intermediate for amidation
Amidation Acyl chloride + ammonia or amine CHCl3 / DCM RT, stirring 24 h 24 hours 60-70 Recrystallization Forms propanamide linkage
Coupling with acrylamide Activated benzimidazole + acrylamide derivative DMF 373 K 7-12 hours 65-75 Column chromatography Alternative amidation approach

Research Findings and Notes

  • Optimization of reaction time and stoichiometry is critical to minimize side reactions and maximize yield.
  • Polar aprotic solvents like DMF favor coupling reactions due to better solubility and reaction kinetics.
  • Purification by recrystallization from ethanol or chromatography ensures high purity suitable for biological evaluation.
  • Industrial processes emphasize continuous flow and automation to improve scalability and reproducibility.

化学反应分析

Types of Reactions

3-(2-methyl-1H-benzimidazol-1-yl)propanamide undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace hydrogen atoms with other functional groups.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole derivatives with hydroxyl or carbonyl groups, while reduction may yield fully saturated benzimidazole derivatives .

科学研究应用

3-(2-methyl-1H-benzimidazol-1-yl)propanamide has a wide range of applications in scientific research:

作用机制

The mechanism of action of 3-(2-methyl-1H-benzimidazol-1-yl)propanamide involves its interaction with specific molecular targets and pathways. It can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties .

相似化合物的比较

Key Observations:

Pyrazole/pyridine-based analogs (e.g., ) exhibit distinct electronic profiles due to nitrogen-rich rings, favoring coordination with metals or hydrogen bonding .

Substituent Effects :

  • The 2-methyl group on the benzimidazole ring may reduce rotational freedom and improve metabolic stability compared to unsubstituted analogs .
  • Compounds with extended linkers (e.g., ZINC71804814 in ) or bulky substituents (e.g., isoxazole in ) show varied bioactivity, suggesting that the target compound’s simpler propanamide group might prioritize solubility over steric interactions .

Hydrogen Bonding and Crystal Packing :

  • Pyrazole-propanamide derivatives (–8) form linear chains via N–H⋯N/O interactions, which could influence crystallinity and solubility. The target compound’s benzimidazole may instead favor intramolecular hydrogen bonds with the propanamide group .

Physicochemical Properties

  • Solubility : Propanamide groups generally enhance aqueous solubility, but the aromatic benzimidazole may offset this advantage compared to pyridine-containing analogs .

常见问题

Q. What are the optimal synthetic routes for preparing 3-(2-methyl-1H-benzimidazol-1-yl)propanamide?

Methodological Answer: The synthesis typically involves multi-step reactions, starting with functionalization of the benzimidazole core followed by amidation. Key steps include:

  • Coupling reactions : Use acrylamide or propanamide derivatives with activated benzimidazole intermediates under controlled temperatures (373 K) in polar aprotic solvents like DMF .
  • Purification : Column chromatography (silica gel) or recrystallization (ethanol) ensures high purity (>95%).
  • Yield optimization : Adjust reaction time (7–12 hours) and stoichiometric ratios (1:1.2 for benzimidazole:acrylamide) to minimize side products .

Q. How can researchers confirm the structural integrity of this compound?

Methodological Answer: Analytical validation requires:

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm proton environments (e.g., benzimidazole aromatic protons at δ 7.2–8.1 ppm and methyl groups at δ 2.5 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS to verify molecular weight (e.g., calculated [M+H]+ = 245.12) .
  • X-ray Crystallography : For absolute configuration determination, if single crystals are obtainable .

Q. What preliminary assays are recommended for evaluating biological activity?

Methodological Answer: Initial screening should focus on:

  • Enzyme inhibition assays : Test against kinases or proteases using fluorogenic substrates (e.g., ATPase activity assays at 10–100 µM concentrations) .
  • Cytotoxicity profiling : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to identify IC₅₀ values .
  • Solubility studies : Measure in PBS or DMSO to guide dosing in in vivo models .

Advanced Research Questions

Q. How should researchers address contradictions in reported biological activity data for this compound?

Methodological Answer: Discrepancies may arise from:

  • Experimental variables : Standardize assay conditions (pH, temperature, solvent) to ensure reproducibility .
  • Purity verification : Use HPLC (≥99% purity) to rule out impurities affecting activity .
  • Target specificity : Employ CRISPR-edited cell lines or competitive binding assays to confirm on-target effects .

Q. What strategies enhance the pharmacokinetic profile of this compound derivatives?

Methodological Answer: Derivative optimization involves:

  • Structure-Activity Relationship (SAR) : Introduce substituents (e.g., methoxy groups) to improve metabolic stability .
  • Prodrug design : Link to ester moieties for enhanced bioavailability .
  • Computational modeling : Use molecular docking (AutoDock Vina) to predict binding affinity to cytochrome P450 enzymes .

Q. What advanced techniques elucidate the compound’s interaction with biological targets?

Methodological Answer: Mechanistic studies require:

  • Surface Plasmon Resonance (SPR) : Quantify binding kinetics (ka/kd) to purified proteins .
  • Isothermal Titration Calorimetry (ITC) : Measure thermodynamic parameters (ΔH, ΔS) of ligand-target interactions .
  • Cryo-EM/X-ray co-crystallography : Resolve 3D structures of compound-protein complexes .

Q. How can researchers mitigate challenges in synthesizing enantiomerically pure analogs?

Methodological Answer: Chiral resolution strategies include:

  • Asymmetric catalysis : Use palladium or organocatalysts for stereoselective synthesis .
  • Chiral HPLC : Separate enantiomers using columns like Chiralpak IA/IB .
  • Circular Dichroism (CD) : Validate enantiopurity post-synthesis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(2-methyl-1H-benzimidazol-1-yl)propanamide
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
3-(2-methyl-1H-benzimidazol-1-yl)propanamide

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。